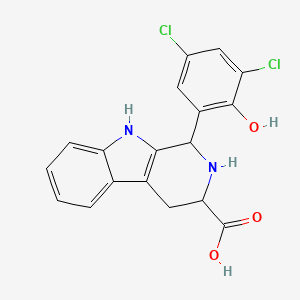![molecular formula C19H23ClN4OS B5506077 2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone, also known as CB-DABT, is a thiosemicarbazone compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A novel class of thiosemicarbazides/thiosemicarbazones, derived from reactions of N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chloride with 4,4-dialkylthiosemicarbazides, has shown significant antiproliferative effects in vitro. These compounds, including oxorhenium(V) complexes with similar thiosemicarbazone structures, demonstrate remarkable cell growth inhibition, highlighting their potential in developing new therapeutic agents (Nguyen et al., 2009).
Catalytic Applications in C–C and C–N Coupling
Benzaldehyde thiosemicarbazones have been utilized in the formation of palladium complexes, which exhibit high efficiency in catalyzing C–C and C–N coupling reactions. The formation of these complexes underlines the versatility of thiosemicarbazones in facilitating important synthetic reactions, opening avenues for their application in organic synthesis (Dutta & Bhattacharya, 2013).
Antiviral and Antimicrobial Activities
Studies have shown that thiosemicarbazones containing benzene and other heterocyclic groups exhibit protective effects against vaccinia virus in mice, underscoring their potential as antiviral agents. These findings suggest that modifications to the thiosemicarbazone structure can influence antiviral activity, providing a basis for the development of new antiviral drugs (Thompson et al., 1953).
Corrosion Inhibition
The corrosion inhibition properties of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone on steel surfaces in acidic environments highlight the application of thiosemicarbazones in protecting metals from corrosion. This aspect is particularly relevant in industrial applications where metal longevity is crucial (Poornima et al., 2011).
Spectrophotometric Determination of Metals
The use of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone as a sensitive and selective reagent for the spectrophotometric determination of palladium(II) showcases the potential of thiosemicarbazones in analytical chemistry for the detection and quantification of metal ions in various samples (Parameshwara et al., 2007).
Eigenschaften
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-3-24(4-2)17-10-7-15(12-22-23-19(21)26)18(11-17)25-13-14-5-8-16(20)9-6-14/h5-12H,3-4,13H2,1-2H3,(H3,21,23,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGJTGXRAQQMMN-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)
![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)
![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)
